molecular formula C19H19N3O B5404236 {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide

{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide

Cat. No. B5404236
M. Wt: 305.4 g/mol
InChI Key: DWHGURBJURRFMY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide, also known as PPEF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPEF is a benzimidazole derivative that has a formamide functional group attached to the ethyl chain. In recent years, researchers have focused on synthesizing PPEF and investigating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various cellular targets. In cancer cells, this compound inhibits the activity of enzymes involved in cell proliferation and survival, leading to apoptosis. Inflammation is a complex process involving various signaling pathways, and this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activity of certain enzymes. In diabetes, this compound improves glucose tolerance and insulin sensitivity by increasing the activity of enzymes involved in glucose metabolism.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and reduce tumor growth. Inflammation is a complex process involving various signaling pathways, and this compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments include its potential as a therapeutic agent in various disease conditions, its relatively easy synthesis method, and its ability to interact with various cellular targets. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide. One direction is to investigate its potential as a therapeutic agent in other disease conditions, such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.

Synthesis Methods

The synthesis of {1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide involves a multi-step process that begins with the condensation of o-phenylenediamine with cinnamaldehyde to form 1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole. This intermediate is then reacted with ethyl chloroformate and formamide to yield this compound. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

N-[1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15(20-14-23)19-21-17-11-5-6-12-18(17)22(19)13-7-10-16-8-3-2-4-9-16/h2-12,14-15H,13H2,1H3,(H,20,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGURBJURRFMY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.